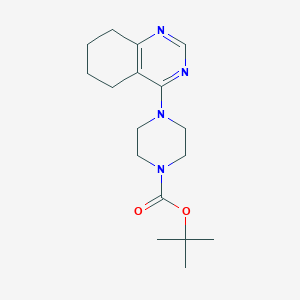![molecular formula C19H24N6O B12244953 4-Ethyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-3-methylpyridazine](/img/structure/B12244953.png)
4-Ethyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-3-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-3-methylpyridazine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a pyridazine core. The presence of these heterocyclic structures contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-3-methylpyridazine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the introduction of the piperidine ring, and the final assembly of the complete molecule. Common synthetic methods include:
Cyclization Reactions: The imidazo[1,2-b]pyridazine core can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the piperidine ring often involves substitution reactions where a suitable leaving group is replaced by the piperidine moiety.
Coupling Reactions: The final assembly of the molecule may involve coupling reactions to attach the various functional groups and complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-3-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Ethyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-3-methylpyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-3-methylpyridazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), leading to the suppression of key signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3 . This inhibition results in the downregulation of critical regulators involved in cell growth and survival, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Piperidine-Containing Compounds: Compounds with a piperidine ring often have comparable pharmacological properties.
Uniqueness
4-Ethyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-3-methylpyridazine stands out due to its unique combination of functional groups, which contribute to its distinct biological activities and therapeutic potential. Its ability to inhibit TAK1 with high specificity and potency differentiates it from other similar compounds .
Properties
Molecular Formula |
C19H24N6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H24N6O/c1-3-16-12-19(22-21-14(16)2)26-13-15-6-9-24(10-7-15)18-5-4-17-20-8-11-25(17)23-18/h4-5,8,11-12,15H,3,6-7,9-10,13H2,1-2H3 |
InChI Key |
MAJXKENHBKTYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12244871.png)
![1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12244875.png)
![3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12244879.png)
![2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244887.png)
![2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12244891.png)
![4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline](/img/structure/B12244899.png)
![3-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12244909.png)

![2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12244917.png)
![1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one](/img/structure/B12244920.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12244925.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B12244933.png)
![11-{Thieno[3,2-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12244946.png)
![2-Methyl-1-{4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B12244957.png)
